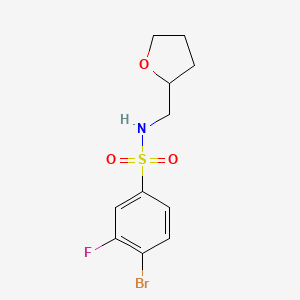

4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

説明

Systematic Nomenclature and IUPAC Conventions

The compound under investigation follows established International Union of Pure and Applied Chemistry nomenclature principles for complex aromatic sulfonamides. The systematic name 4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide reflects the precise positioning of substituents on the benzene ring core structure. According to International Union of Pure and Applied Chemistry conventions, the preferred name utilizes the oxolane terminology, designating the compound as 4-bromo-3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. This nomenclature system prioritizes the identification of the parent benzenesulfonamide structure while systematically describing the halogen substituents at positions 3 and 4, followed by the N-linked tetrahydrofuran-containing alkyl chain.

The compound is registered under Chemical Abstracts Service number 1207256-50-5, providing a unique identifier within chemical databases. Alternative systematic names include 4-bromo-3-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, which emphasizes the sulfonamide functional group positioning. The nomenclature reflects the compound's classification as an organosulfur compound containing both halogen substituents and a heterocyclic ether moiety. Molecular database entries consistently employ the tetrahydrofuran designation rather than the oxolane terminology in common usage, though both remain chemically equivalent under International Union of Pure and Applied Chemistry guidelines.

特性

IUPAC Name |

4-bromo-3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVWIVDOWVACGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Bromo-3-fluorophenol Intermediate

A critical intermediate in the synthesis is 4-bromo-3-fluorophenol , which can be prepared via palladium-catalyzed coupling reactions:

| Parameter | Details |

|---|---|

| Starting materials | 4-bromo-3-fluorophenol, potassium carbonate, palladium catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction conditions | Stirring at 80–100 °C under nitrogen for 4 hours |

| Yield | Approximately 43.5% |

| Workup | Extraction with ethyl acetate and acid wash, drying over MgSO4, flash silica chromatography |

The reaction involves nucleophilic substitution facilitated by potassium carbonate and palladium catalysis, yielding the fluorinated and brominated phenol intermediate essential for further transformations.

Formation of the Sulfonamide Bond

The sulfonamide moiety is typically introduced by reacting the corresponding sulfonyl chloride with an amine derivative. For this compound:

- The amine component is tetrahydrofuran-2-ylmethylamine , which can be prepared or procured commercially.

- The sulfonyl chloride derivative would be 4-bromo-3-fluorobenzenesulfonyl chloride , synthesized by chlorosulfonation of 4-bromo-3-fluorobenzene.

| Parameter | Details |

|---|---|

| Reagents | 4-bromo-3-fluorobenzenesulfonyl chloride, tetrahydrofuran-2-ylmethylamine |

| Solvent | Dichloromethane or tetrahydrofuran |

| Base | Triethylamine or pyridine (to scavenge HCl) |

| Temperature | 0 °C to room temperature |

| Time | 1–4 hours |

| Yield | Generally high (70–90%) depending on purity and reaction optimization |

This step forms the sulfonamide bond via nucleophilic substitution of the sulfonyl chloride by the amine nitrogen, producing the target compound.

Incorporation of the Tetrahydrofuran-2-ylmethyl Moiety

The tetrahydrofuran ring is introduced via the amine side chain, which can be synthesized or functionalized prior to sulfonamide formation. The preparation of the tetrahydrofuran-2-ylmethylamine involves:

- Reduction or amination of tetrahydrofuran-2-carboxaldehyde or related intermediates.

- Careful control of stereochemistry if chiral centers are present.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation & Phenol formation | 4-bromo-3-fluorophenol via Pd-catalyzed coupling in DMF, K2CO3, 80-100 °C | ~43.5 | Intermediate for sulfonyl chloride synthesis |

| 2 | Sulfonyl chloride formation | Chlorosulfonation of 4-bromo-3-fluorobenzene | Variable | Precursor for sulfonamide formation |

| 3 | Sulfonamide bond formation | Reaction of sulfonyl chloride with tetrahydrofuran-2-ylmethylamine, base, DCM, 0 °C to RT | 70–90 | Final compound formation |

Research Findings and Optimization Notes

- The palladium-catalyzed coupling for halogenated phenol synthesis requires careful control of temperature and catalyst loading to maximize yield and minimize side-products.

- Sulfonamide formation is generally high yielding but sensitive to moisture and requires anhydrous conditions for optimal results.

- The stereochemistry of the tetrahydrofuran moiety can influence biological activity; thus, enantiomerically pure amines are preferred.

- Scale-up feasibility has been demonstrated for similar sulfonamide compounds using continuous flow or batch reactors with proper temperature and mixing control.

化学反応の分析

Types of Reactions

4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds .

科学的研究の応用

4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The tetrahydrofuran moiety may also play a role in its overall bioactivity by influencing its solubility and membrane permeability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Electron-Withdrawing Groups (EWGs) and Acidity

The inhibitory activity of benzenesulfonamide derivatives against HIV integrase (HIV IN) is highly dependent on substituents. For example:

- Compound IIIi (4-nitro-substituted benzenesulfonamide) exhibits 96.7% HIV IN inhibition due to the strong electron-withdrawing nitro group, which increases sulfonamide acidity and enhances metal chelation .

- 4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide substitutes the nitro group with bromine (moderately EWG) and fluorine (strong EWG). While fluorine’s electronegativity may enhance acidity, bromine’s bulkiness could reduce binding efficiency compared to nitro .

Positional Effects

- Meta-Fluoro vs. Para-Substituents : In the evidence, para-substituted EWGs (e.g., nitro) show superior activity. The 3-fluoro substitution in the target compound may disrupt this trend but could offer steric or electronic advantages in specific binding pockets .

Sulfonamide Substituent Modifications

Tetrahydrofuran-2-ylmethyl vs. Other Groups

- Styrylquinolin-7-yl Derivatives: Compounds with styrylquinoline moieties (e.g., IIIi) leverage extended conjugation for hydrophobic interactions, whereas the tetrahydrofuran group in the target compound provides a polar, rigid scaffold that may improve solubility and reduce metabolic degradation .

- Triazole-Based Analog (CAS 338794-54-0): This compound features a triazole-ethyl-thio substituent, which introduces sulfur-mediated hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorine and bromine increase lipophilicity compared to nitro groups, which could enhance membrane permeability but reduce solubility.

- Metabolic Stability : The tetrahydrofuran moiety may confer resistance to oxidative metabolism compared to alkyl chains or thioethers (e.g., in ’s triazole derivative) .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

EWG Optimization : Nitro groups maximize HIV IN inhibition, but bromine/fluorine combinations may balance activity and pharmacokinetics in other targets .

Role of Heterocycles : Tetrahydrofuran substituents improve solubility and metabolic stability compared to purely aromatic or sulfur-containing groups (e.g., triazole-ethyl-thio) .

Synthetic Flexibility : The compound’s synthesis likely involves halogenation and sulfonamide coupling steps, analogous to methods in and (e.g., LiBH4 reductions, Pd-catalyzed cross-couplings) .

生物活性

4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is an organofluorine compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a fluorine atom on the benzene ring, along with a tetrahydrofuran moiety linked to the sulfonamide group, which enhances its pharmacological properties.

The molecular formula of this compound is , and it has a CAS number of 1207256-50-5. The compound is characterized by its unique structure, which contributes to its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1207256-50-5 |

| Storage Temperature | Ambient |

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor , particularly against carbonic anhydrase IX (CA IX). The inhibition of CA IX has significant implications in oncology, as it is often overexpressed in various tumors. By binding to the active site of CA IX, this compound can inhibit the conversion of carbon dioxide to bicarbonate, leading to decreased tumor cell proliferation and induced apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it inhibits the growth of cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for cell proliferation inhibition have been reported in the low micromolar range, showcasing its effectiveness compared to established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy.

Case Studies

- Inhibition of Carbonic Anhydrase IX : A study focused on the compound's ability to inhibit CA IX demonstrated a significant reduction in tumor cell viability in vitro. The mechanism involved competitive inhibition at the enzyme's active site, leading to altered pH levels within the tumor microenvironment.

- Anticancer Efficacy in Animal Models : In vivo experiments using mouse models inoculated with TNBC cells showed that treatment with this compound resulted in reduced tumor growth and metastasis compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed:

Sulfonylation : React 4-bromo-3-fluorobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or NaOH) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1.2:1 amine:sulfonyl chloride) to minimize side products. Reaction temperatures should be maintained at 0–25°C to prevent decomposition .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), tetrahydrofuran methylene (δ 3.6–4.0 ppm), and NH (δ 5.5–6.0 ppm, broad).

- ¹³C NMR : Confirm sulfonamide quaternary carbon (δ ~115–125 ppm) and bromine/fluorine substituent effects on aromatic carbons.

- MS : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (expected m/z: ~378–380 for C₁₁H₁₂BrFNO₃S).

- IR : Stretch frequencies for sulfonamide (S=O at ~1350 cm⁻¹, SO₂ at ~1150 cm⁻¹) and tetrahydrofuran (C-O-C at ~1120 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (30–50% EtOAc) to separate sulfonamide from unreacted starting materials.

- Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced Research Questions

Q. How can X-ray crystallography (SHELX/ORTEP-III) determine molecular conformation and intermolecular interactions?

- Procedure :

Data Collection : Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson-based phasing.

Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding.

- Visualization : ORTEP-III generates thermal ellipsoid plots to highlight conformational flexibility (e.g., tetrahydrofanylmethyl group orientation) and hydrogen bonds (e.g., N-H···O=S interactions) .

Q. What computational methods predict this compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to targets like carbonic anhydrase. Key parameters:

- Grid Box : Centered on the active site (e.g., Zn²⁺ in carbonic anhydrase).

- Scoring Function : Assess binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity).

Q. How can contradictions in biological activity data across studies be resolved?

- Case Study : If one study reports IC₅₀ = 10 nM for kinase inhibition while another finds no activity:

Dose-Response Analysis : Test a broader concentration range (0.1–1000 nM) to confirm saturation.

Assay Conditions : Compare buffer pH, cofactors (e.g., Mg²⁺), and cell lines used.

Statistical Validation : Apply ANOVA to assess inter-experimental variability.

- Structural Insights : Use SAR to determine if minor substituents (e.g., bromine vs. chlorine) alter activity .

Q. What experimental designs evaluate the pharmacokinetic impact of structural modifications?

- In Vitro :

- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS.

- Plasma Protein Binding : Equilibrium dialysis (95:5 plasma/buffer) quantifies free fraction.

Q. How do reaction mechanisms for sulfonamide bond formation vary under catalytic conditions?

- Mechanistic Probes :

- Kinetic Isotope Effects : Replace NH with ND to study rate-limiting steps.

- Trapping Intermediates : Use ESI-MS to detect sulfonyl chloride-amine adducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。